1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation reaction between 4-chloro-2-methylphenylhydrazine and naphthalene-2-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Methoxyphenyl)hydrazinylidene]naphthalen-2(1H)-one
- 1-[2-(4-Methylphenyl)hydrazinylidene]naphthalen-2(1H)-one
- 1-[2-(4-Bromophenyl)hydrazinylidene]naphthalen-2(1H)-one
Uniqueness
1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to the presence of the chloro and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar hydrazones.
Properties
CAS No. |
88434-58-6 |
---|---|
Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
1-[(4-chloro-2-methylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13ClN2O/c1-11-10-13(18)7-8-15(11)19-20-17-14-5-3-2-4-12(14)6-9-16(17)21/h2-10,21H,1H3 |
InChI Key |
WWSHNURRTZWQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.